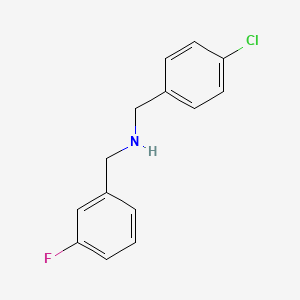

N-(4-Chlorobenzyl)-3-fluorobenzylamine

Description

N-(4-Chlorobenzyl)-3-fluorobenzylamine (CAS: 1042577-19-4) is a secondary amine featuring two aromatic substituents: a 4-chlorobenzyl group and a 3-fluorobenzyl group. This compound is characterized by its bifunctional aromatic structure, where chlorine and fluorine atoms are positioned at specific meta and para locations on the benzyl rings.

Commercially available at 97% purity (Alfa, Product ID: H57087), it serves as a versatile building block in organic synthesis. Halogenated benzylamines like this are often employed in drug discovery due to their ability to modulate pharmacokinetic properties, such as metabolic stability and lipophilicity .

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-[(3-fluorophenyl)methyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClFN/c15-13-6-4-11(5-7-13)9-17-10-12-2-1-3-14(16)8-12/h1-8,17H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHACGNKYKJBOSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CNCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorobenzyl)-3-fluorobenzylamine typically involves the reaction of 4-chlorobenzylamine with 3-fluorobenzyl chloride under basic conditions. A common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorobenzyl)-3-fluorobenzylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of 4-chlorobenzaldehyde and 3-fluorobenzaldehyde.

Reduction: Formation of secondary amines or primary amines depending on the reaction conditions.

Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of N-(4-Chlorobenzyl)-3-fluorobenzylamine typically involves the reaction of 4-chlorobenzylamine with 3-fluorobenzyl chloride under basic conditions. Common methods include:

- Reagents : Sodium hydroxide or potassium carbonate.

- Solvents : Organic solvents like dichloromethane or toluene.

- Reaction Conditions : Usually performed at room temperature or slightly elevated temperatures to ensure complete conversion.

Chemical Reactions

This compound can undergo various chemical reactions, including:

- Oxidation : Can be oxidized to form corresponding aldehydes or ketones.

- Reduction : Can be reduced to its corresponding amine derivatives.

- Substitution : Nucleophilic substitution reactions can replace chlorine or fluorine atoms with other functional groups.

Major Products Formed

The reactions can yield several products:

- Oxidation Products : 4-chlorobenzaldehyde and 3-fluorobenzaldehyde.

- Reduction Products : Secondary or primary amines depending on conditions.

- Substitution Products : Azides, thiols, or other substituted derivatives.

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for drug development.

Case Study: Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant anticancer activity. For example, derivatives containing halogen substituents have demonstrated high growth inhibition rates against various cancer cell lines, indicating potential therapeutic applications in oncology .

Materials Science

The compound is also explored for its potential in developing novel materials with specific electronic or optical properties. Its unique combination of chlorine and fluorine substituents can influence the material's reactivity and stability, making it suitable for advanced applications in electronics and photonics.

Biological Studies

In biochemical assays, this compound acts as a probe or ligand to study enzyme interactions and receptor binding. This application is crucial for understanding cellular mechanisms and developing new therapeutic strategies.

Mechanism of Action

The mechanism of action of N-(4-Chlorobenzyl)-3-fluorobenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen Positional Isomers

N-(4-Chlorobenzyl)-4-fluorobenzylamine (CAS: 20766-36-3)

- Structural Differences : The fluorine atom is in the para position (4-F) on the benzyl group instead of the meta (3-F) position.

- Biological Activity: Para-substituted halogens are often favored in drug design for improved target binding due to optimized steric alignment .

N-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide

- Structural Differences : A more complex derivative with a tetrahydropyrimidine core and multiple halogenated aryl groups.

- Implications : The addition of a difluorobenzyl group and a chloro-fluorophenyl moiety enhances metabolic resistance and target specificity, as seen in medicinal chemistry research for enzyme inhibitors .

Functional Group Variants

N-(4-Chlorobenzyl)-2-fluorobenzamide

- Structural Differences : Replaces the amine group with an amide and positions fluorine at the ortho (2-F) site.

- Implications :

N-(4-Chlorobenzyl)-N-ethylformamide

- Structural Differences : Contains an ethyl group and a formamide moiety.

- Synthesis: Rapid synthetic methods (e.g., 15-minute reactions) highlight efficiency in producing formamide derivatives .

Table 1: Key Properties of N-(4-Chlorobenzyl)-3-fluorobenzylamine and Analogs

| Compound Name | CAS Number | Substituents | Functional Group | Key Applications |

|---|---|---|---|---|

| This compound | 1042577-19-4 | 4-Cl-benzyl, 3-F-benzyl | Amine | Drug intermediates, polymers |

| N-(4-Chlorobenzyl)-4-fluorobenzylamine | 20766-36-3 | 4-Cl-benzyl, 4-F-benzyl | Amine | Medicinal chemistry |

| N-(4-Chlorobenzyl)-2-fluorobenzamide | H58920 (Alfa) | 4-Cl-benzyl, 2-F-benzoyl | Amide | Material science |

| N-(4-chlorobenzyl)-N-ethylformamide | - | 4-Cl-benzyl, ethyl, formyl | Amide | Synthetic intermediates |

Key Observations:

- Halogen Positioning : Meta-fluorine (3-F) in the target compound may offer a balance between electronic effects and steric accessibility compared to para-fluorine analogs.

- Functional Groups : Amines are more nucleophilic than amides, favoring reactions like alkylation or condensation, while amides provide stability and hydrogen-bonding capabilities .

Biological Activity

N-(4-Chlorobenzyl)-3-fluorobenzylamine is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, structural characteristics, and relevant case studies.

Chemical Structure and Properties

This compound features a chlorobenzyl group and a fluorobenzyl group attached to a central amine. Its molecular formula is with a molecular weight of approximately 235.69 g/mol. The presence of halogen substituents (chlorine and fluorine) can significantly influence its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 235.69 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound may exhibit antimicrobial properties. The presence of halogen atoms enhances the compound's ability to interact with biological targets, potentially leading to increased efficacy against various pathogens.

In a study evaluating antimicrobial activity, compounds similar to this compound were tested against several bacterial strains using the minimum inhibitory concentration (MIC) method. The results showed promising antibacterial activity, particularly against Gram-positive bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In particular, compounds with similar structural motifs have shown significant cytotoxicity against cancer cell lines.

A notable case study involved the evaluation of analogs in the NCI-60 cell line panel, where derivatives exhibited a mean growth inhibition above 50% against several cancer types. Specifically, compounds with fluorine substitutions demonstrated enhanced activity, suggesting that this compound could serve as a lead compound for further development in cancer therapeutics .

The mechanism by which this compound exerts its biological effects is likely multifaceted. The halogen substituents can influence binding affinity to various biological targets, including enzymes and receptors involved in cell signaling pathways.

Case Studies

- Anticancer Screening : In one screening study, compounds structurally related to this compound were tested against non-small cell lung cancer (NSCLC) cells. The results indicated that these compounds inhibited cell proliferation through mechanisms involving kinase inhibition .

- Antimicrobial Evaluation : Another study focused on para-halogenated benzylamides, which included derivatives like this compound. The findings revealed significant antibacterial activity against strains such as Escherichia coli, highlighting its potential as an antimicrobial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.